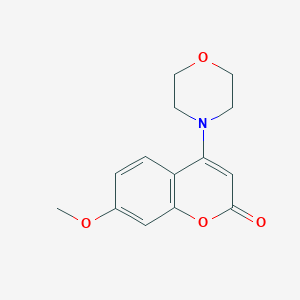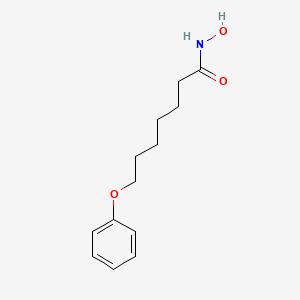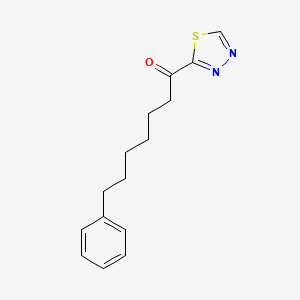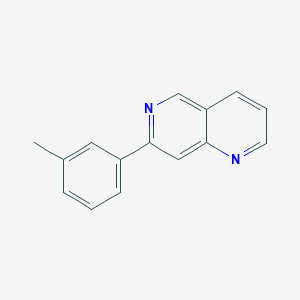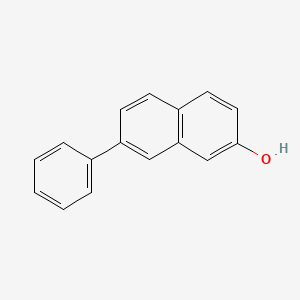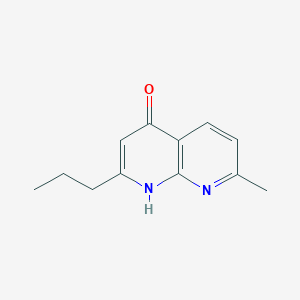
1,8-Naphthyridin-4-ol, 7-methyl-2-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-2-propyl-[1,8]naphthyridin-4-ol: is a heterocyclic compound belonging to the naphthyridine family Naphthyridines are known for their diverse biological activities and photochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2-propyl-[1,8]naphthyridin-4-ol can be achieved through various methods. One common approach involves the Friedländer synthesis, which uses 2-aminopyridine and a carbonyl compound as starting materials. The reaction typically requires acidic or basic conditions and elevated temperatures to facilitate cyclization .
Industrial Production Methods: Industrial production of 1,8-naphthyridines, including 7-Methyl-2-propyl-[1,8]naphthyridin-4-ol, often employs metal-catalyzed reactions. For instance, a water-soluble iridium catalyst can efficiently catalyze the synthesis of 1,8-naphthyridines in water under an air atmosphere .
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-2-propyl-[1,8]naphthyridin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include naphthyridine N-oxides, dihydro-naphthyridines, and various substituted naphthyridines .
Scientific Research Applications
Chemistry: 7-Methyl-2-propyl-[1,8]naphthyridin-4-ol is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as a DNA intercalator. It can bind to double-stranded DNA, altering its conformation and inhibiting processes like DNA replication and transcription .
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. Its ability to interact with biological targets makes it a valuable candidate for drug development .
Industry: In the industrial sector, 7-Methyl-2-propyl-[1,8]naphthyridin-4-ol is used in the production of light-emitting diodes, dye-sensitized solar cells, and molecular sensors .
Mechanism of Action
The mechanism of action of 7-Methyl-2-propyl-[1,8]naphthyridin-4-ol involves its interaction with molecular targets such as DNA and enzymes. As a DNA intercalator, it inserts itself between base pairs of the DNA helix, disrupting the normal function of the DNA. This can lead to the inhibition of DNA replication and transcription, ultimately affecting cell proliferation and survival .
Comparison with Similar Compounds
1,8-Naphthyridine: The parent compound of the naphthyridine family, known for its broad range of biological activities.
2-Phenyl-7-methyl-1,8-naphthyridine: A derivative with similar structural features but different substituents, leading to varied biological properties.
Uniqueness: 7-Methyl-2-propyl-[1,8]naphthyridin-4-ol stands out due to its specific substituents, which confer unique chemical and biological properties. Its methyl and propyl groups enhance its lipophilicity, potentially improving its interaction with biological membranes and targets .
Properties
CAS No. |
718624-73-8 |
|---|---|
Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
7-methyl-2-propyl-1H-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C12H14N2O/c1-3-4-9-7-11(15)10-6-5-8(2)13-12(10)14-9/h5-7H,3-4H2,1-2H3,(H,13,14,15) |
InChI Key |
JAFFZYFREVCDTP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)C2=C(N1)N=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


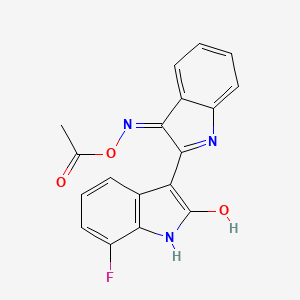
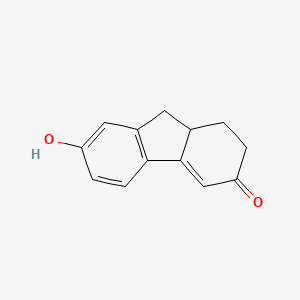
![7-ethyl-6H-chromeno[4,3-b]quinoline-3,9-diol](/img/structure/B10845593.png)
![7-ethynyl-6H-chromeno[4,3-b]quinoline-3,9-diol](/img/structure/B10845596.png)
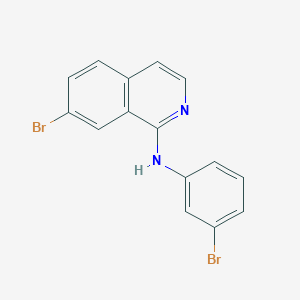
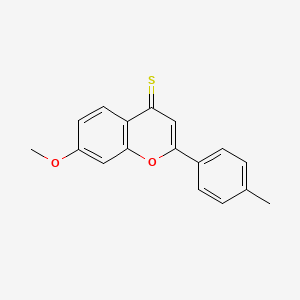
![7-Methyl-[1,4]thiazepan-(5E)-ylideneamine](/img/structure/B10845620.png)
![7-Methyl-1,3-dihydro-imidazo[4,5-b]quinolin-2-one](/img/structure/B10845622.png)
![7-Methyl-2-phenylpyrido[2,3-d]pyrimidine](/img/structure/B10845627.png)
